Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13716200
InChI: InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7-8,13H,5-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)C(C#N)O
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol

Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate

CAS No.:

Cat. No.: VC13716200

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate -

Specification

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
IUPAC Name tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7-8,13H,5-6H2,1-3H3
Standard InChI Key HIXGGPCFOIJCBJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)C(C#N)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)C(C#N)O

Introduction

Structural and Chemical Identity

Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate (CAS: 1228581-13-2) belongs to the azetidine class of four-membered nitrogen-containing heterocycles. Its molecular formula is C₁₀H₁₆N₂O₃, with a molecular weight of 212.25 g/mol . The IUPAC name reflects the tert-butyl carbamate group at position 1 and the cyano-hydroxymethyl substitution at position 3 of the azetidine ring.

Stereochemical Considerations

The compound’s stereochemistry is undefined in most literature, though the presence of two chiral centers (at the azetidine C3 and hydroxymethyl carbon) suggests potential for stereoisomerism. Patent filings from Astellas Pharma Inc. describe its synthesis without specifying enantiomeric control, implying racemic mixtures are typically produced .

Synthesis and Optimization

The synthesis of tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate involves a multi-step sequence requiring stringent temperature control and air-sensitive reagents (Table 1) .

Table 1: Synthetic Protocol from Astellas Pharma Inc.

StepReagents/ConditionsRole
1n-BuLi, diisopropylamine, THF/hexane, -78°CDeprotonation of tert-butyl 3-cyanoazetidine-1-carboxylate
21H-Benzotriazol-1-yl-methanol, -78°CElectrophilic trapping of lithiated intermediate
3NH₄Cl quench, EtOAc extraction, silica gel chromatographyWorkup and purification

Key challenges include:

  • Low-Temperature Requirements: Reactions at -78°C necessitate dry ice/acetone baths, complicating scalability.

  • Purification: Column chromatography (hexane:EtOAc gradient) yields the product as a white solid, though reported yields are unspecified .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValueSource
Molecular Weight212.25 g/mol
SolubilityModerate in THF, EtOAc; low in water
StabilitySensitive to strong acids/bases; hygroscopic

The compound’s logP (calculated): 0.89, indicating moderate lipophilicity suitable for membrane permeability in drug candidates.

Applications in Pharmaceutical Chemistry

Intermediate in API Synthesis

The compound’s dual functionality (cyano and hydroxyl groups) enables diversification into:

  • Anticancer Agents: Azetidine derivatives inhibit kinases involved in tumor proliferation.

  • Antibacterial Compounds: Structural analogs disrupt bacterial cell wall biosynthesis.

Case Study: Kinase Inhibitor Development

Astellas Pharma’s patent (EP2354134) details its use in synthesizing c-Met kinase inhibitors, showcasing a 3-step transformation into a pyrrolotriazine scaffold .

HazardCodePrecautions
Acute toxicity (oral, dermal, inhalation)H302, H312, H332Use PPE; avoid ingestion/inhalation
Skin/Eye irritationH315, H319Wear gloves/eye protection
Respiratory irritationH335Use in ventilated areas

Despite structural similarities to CAS 1330766-15-8 , direct toxicity data for 1228581-13-2 remain unpublished.

Future Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure variants for structure-activity relationship studies.

  • Solubility Enhancement: Prodrug strategies to improve aqueous solubility for in vivo testing.

  • Target Identification: High-throughput screening to uncover novel biological targets beyond kinase inhibition.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator